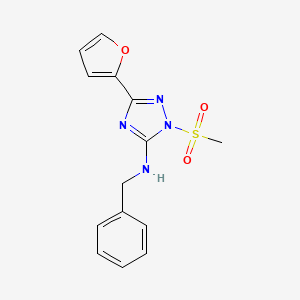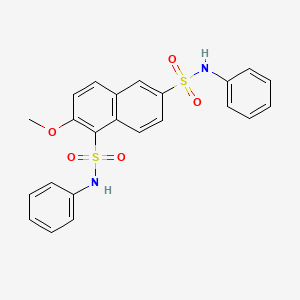
3-(2-furyl)-1-(phenylacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Vue d'ensemble
Description
3-(2-furyl)-1-(phenylacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole compounds. It is an important compound in the field of medicinal chemistry due to its potential biological activities. This compound has been extensively studied for its various biological properties and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 3-(2-furyl)-1-(phenylacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed to exert its biological activities by inhibiting the biosynthesis of ergosterol in fungi, which is an essential component of the fungal cell membrane. This compound has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-(2-furyl)-1-(phenylacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been found to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of oxidative stress. Additionally, it has been found to reduce the levels of glucose, triglycerides, and cholesterol in animal models of diabetes and hyperlipidemia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(2-furyl)-1-(phenylacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in lab experiments is its broad-spectrum biological activity. This compound has been found to exhibit potent activity against several fungal and bacterial strains, as well as cancer cell lines. Additionally, it has been found to exhibit anti-inflammatory and antioxidant activities, which make it a promising compound for the treatment of several diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxicity at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 3-(2-furyl)-1-(phenylacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine. One of the directions is to explore its potential as a therapeutic agent for the treatment of fungal and bacterial infections. This compound has been found to exhibit potent activity against several fungal and bacterial strains, and further research is needed to determine its efficacy in animal models of infection. Another direction is to investigate its potential as an anticancer agent. This compound has been found to exhibit potent activity against several cancer cell lines, and further research is needed to determine its efficacy in animal models of cancer. Additionally, further research is needed to determine the safety and toxicity of this compound in animal models, which may facilitate its clinical development as a therapeutic agent.
Applications De Recherche Scientifique
3-(2-furyl)-1-(phenylacetyl)-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its various biological activities. It has been found to exhibit potent antifungal, antibacterial, antiviral, anti-inflammatory, and anticancer activities. This compound has been tested against several fungal and bacterial strains, including Candida albicans, Aspergillus niger, Escherichia coli, and Staphylococcus aureus. It has also been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
1-[3-(furan-2-yl)-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c24-17(12-14-6-2-1-3-7-14)23-19(20-13-15-8-5-11-26-15)21-18(22-23)16-9-4-10-25-16/h1-11H,12-13H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNUMFUMJNWBPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CC=CO3)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4228826.png)
![5-[(4-methylphenyl)sulfonyl]-1H-benzimidazol-2-amine](/img/structure/B4228834.png)


![3-[(diphenylacetyl)amino]-N-(2-nitrophenyl)benzamide](/img/structure/B4228854.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-fluorophenyl)-2,4-dioxo-1-imidazolidinyl]-3-phenylpropanamide](/img/structure/B4228866.png)
![5-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4228868.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B4228880.png)
![3-methyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B4228893.png)

![N-{4-[(diethylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B4228901.png)
![N-(2,3-dimethylphenyl)-3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanamide](/img/structure/B4228910.png)
![1-(5-methyl-3-isoxazolyl)-3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4228916.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B4228920.png)